4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine typically involves multi-step reactions, starting from basic pyrimidine or piperazine structures and introducing various substituents through nucleophilic substitution, condensation, or other chemical transformations. For instance, Brown and Lynn (1973) described the synthesis of 3-ethoxypyrimido[5,4-e]-as-triazines, a related compound, via a series of reactions including dialkoxypyrimidotriazines aminolysis and cyclization processes (Brown & Lynn, 1973).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a pyrimidine ring that is modified with ethyl, methyl, and piperazine substituents. This structure contributes to the compound's unique chemical properties and reactivity. The presence of a piperazine ring, in particular, suggests potential for interaction with biological receptors, which is supported by the study of group 12 metal complexes with similar ligands showing diverse structural features and potential for photoluminescence (Purkait et al., 2017) (Purkait et al., 2017).
Chemical Reactions and Properties
Compounds with this structure can participate in various chemical reactions, including nucleophilic substitution and aminolysis, reflecting their chemical versatility. Their reactivity is influenced by the nature and position of the substituents on the pyrimidine ring, as demonstrated in the synthesis of benzamides and pyrimidotriazines, where different substituents lead to a wide range of chemical behaviors and potential antimicrobial activities (Laxmi et al., 2019) (Laxmi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new insights and applications in various fields, particularly in medicinal chemistry .
properties
IUPAC Name |
4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O/c1-4-13-12(2)14(18-15(16)17-13)20-9-7-19(8-10-20)6-5-11-21-3/h4-11H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXMCUIMLQFUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N2CCN(CC2)CCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.